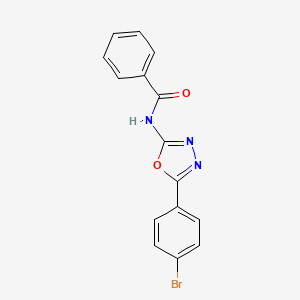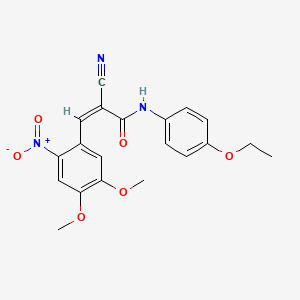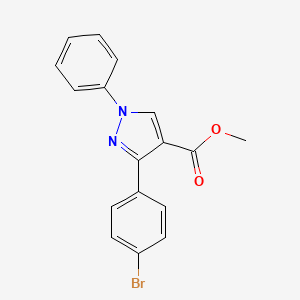
Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate is a complex organic compound . It contains a phosphinate group attached to an isobutyl group and two 4-(dimethylamino)phenyl groups, one of which is also attached to a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. One such method involves the Heck reaction between compounds and 4-(dimethylamino)vinylbenzene, obtained by Wittig reaction from 4-(dimethylamino)phenylbenzaldehyde and methyltriphenylphosphonium bromide . The Heck reaction proceeded in DMF in the presence of Pd (OAc) 2, tri (о- tolyl)phosphine, and NEt 3 .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a phosphinate group, two 4-(dimethylamino)phenyl groups, and a hydroxyl group . The exact structure can be determined using techniques such as NMR .Applications De Recherche Scientifique
Synthetic Chemistry and Ligand Development
Compounds involving dimethylamino groups and phosphinate ligands have been explored for their synthetic utility and as precursors in the development of novel ligands. For example, research has demonstrated the synthesis of various phosphinate compounds through reactions involving dimethyl phosphite and related reagents, illustrating the versatility of these groups in forming complex organic molecules with potential applications in medicinal chemistry and material science (Wróblewski & Piotrowska, 1999).
Pharmaceutical Chemistry
Phosphinate analogs have been investigated for their potential in drug development, including as analogs of drug side chains, demonstrating the relevance of phosphinate chemistry in designing compounds with specific biological activities. This suggests the potential utility of compounds like "Isobutyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphinate" in the development of new therapeutic agents (A. Wróblewski & D. Piotrowska, 1999).
Catalysis
Research into compounds with dimethylamino and phosphinate groups has also touched on their potential use in catalysis, particularly in processes like the methoxycarbonylation of alkynes. These studies highlight the role of such compounds in facilitating chemical transformations, which could extend to the compound of interest in catalytic applications or as a ligand in metal complexes (Magro et al., 2010).
Material Science
Phosphinate compounds have been explored for their properties and applications in material science, including as chelating ligands in the synthesis of metal complexes. This area of research suggests potential applications in developing new materials with unique properties, such as increased thermal stability or novel optical characteristics (J. P. King, B. Block, & I. Popoff, 1965).
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[[4-(dimethylamino)phenyl]-(2-methylpropoxy)phosphoryl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N2O3P/c1-16(2)15-26-27(25,20-13-11-19(12-14-20)23(5)6)21(24)17-7-9-18(10-8-17)22(3)4/h7-14,16,21,24H,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYDAGKOINYTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)
![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)



![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)
![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)
![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)
![N-(2,5-dimethoxybenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
